molecular formula C9H13NO2S2 B4453128 N-[2-(ethylsulfanyl)phenyl]methanesulfonamide

N-[2-(ethylsulfanyl)phenyl]methanesulfonamide

Cat. No.: B4453128
M. Wt: 231.3 g/mol
InChI Key: NFBRBNWKTJDCAA-UHFFFAOYSA-N
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Description

N-[2-(ethylsulfanyl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). This compound is notable for its unique structure, which includes an ethylsulfanyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 2-(ethylsulfanyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-(ethylsulfanyl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylsulfanyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(ethylsulfanyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfanyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the ethylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Lacks the ethylsulfanyl and phenyl groups, making it less complex.

    Sulfanilamide: Contains a sulfonamide group attached to an aniline ring but lacks the ethylsulfanyl group.

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure but different substituents.

Uniqueness

N-[2-(ethylsulfanyl)phenyl]methanesulfonamide is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-(2-ethylsulfanylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-3-13-9-7-5-4-6-8(9)10-14(2,11)12/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBRBNWKTJDCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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